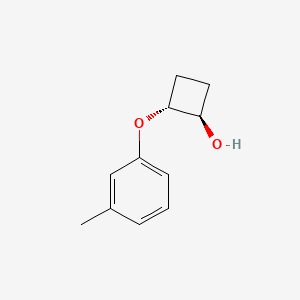
N-(2-Cyano-3-methylbutan-2-yl)-2-(p-tolylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Cyano-3-methylbutan-2-yl)-2-(p-tolylthio)acetamide is an organic compound that belongs to the class of thioacetamides These compounds are characterized by the presence of a thioamide group, which is a sulfur analog of an amide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-(p-tolylthio)acetamide typically involves the reaction of a suitable thioamide precursor with a cyano-containing reagent. The reaction conditions may include:
Solvent: Common solvents such as dichloromethane or ethanol.
Catalyst: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Cyano-3-methylbutan-2-yl)-2-(p-tolylthio)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the cyano group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the thioamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted thioacetamides.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-(p-tolylthio)acetamide would depend on its specific application. For instance, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Cyano-3-methylbutan-2-yl)-2-(p-tolylthio)acetamide:
Thioacetamides: General class of compounds with similar structural features but different substituents.
Cyanoacetamides: Compounds with a cyano group and an amide group, but lacking the thioamide functionality.
Propriétés
Formule moléculaire |
C15H20N2OS |
|---|---|
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
N-(2-cyano-3-methylbutan-2-yl)-2-(4-methylphenyl)sulfanylacetamide |
InChI |
InChI=1S/C15H20N2OS/c1-11(2)15(4,10-16)17-14(18)9-19-13-7-5-12(3)6-8-13/h5-8,11H,9H2,1-4H3,(H,17,18) |
Clé InChI |
WPDFODQNUZRSFJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SCC(=O)NC(C)(C#N)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354471.png)

![3-[6-(3-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13354484.png)

![Allyl 3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B13354495.png)

![2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]acetamide](/img/structure/B13354511.png)

![N-[3-(azepan-1-ylsulfonyl)phenyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B13354523.png)
![N-[(2-hydroxyphenyl)methylideneamino]-2-methylbenzamide](/img/structure/B13354524.png)




